molecular formula C8H15NO2 B12892071 (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole

Cat. No.: B12892071
M. Wt: 157.21 g/mol
InChI Key: JKQNTRDYOBKQNC-ZCFIWIBFSA-N
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Description

(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a tert-butyl group, a methoxy group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole typically involves the reaction of tert-butylamine with a suitable oxirane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydrooxazole ring. Common reagents used in this synthesis include tert-butylamine, methanol, and a suitable catalyst such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dihydrooxazole ring can produce saturated heterocycles .

Scientific Research Applications

(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-methoxy-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NO2/c1-8(2,3)6-5-11-7(9-6)10-4/h6H,5H2,1-4H3/t6-/m1/s1

InChI Key

JKQNTRDYOBKQNC-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)OC

Canonical SMILES

CC(C)(C)C1COC(=N1)OC

Origin of Product

United States

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